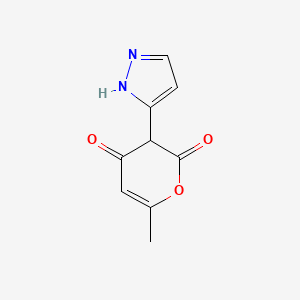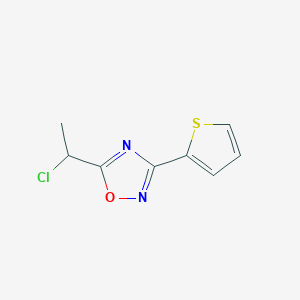
5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a chemical compound with the CAS Number: 1039967-49-1. It has a molecular weight of 214.68 .
Molecular Structure Analysis
The molecular formula of this compound is C8H7ClN2OS . The InChI code is 1S/C8H7ClN2OS/c1-5(9)8-10-7(11-12-8)6-3-2-4-13-6/h2-5H,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.68 . Other physical and chemical properties like boiling point, melting point, and density are not available in the search results.Applications De Recherche Scientifique
Anticancer Potential
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a related compound, has been identified as a novel inducer of apoptosis, showing activity against several breast and colorectal cancer cell lines. This compound arrests T47D cells in the G1 phase, followed by the induction of apoptosis. It targets TIP47, an IGF II receptor binding protein, suggesting a pathway for anticancer activity. Further structure-activity relationship studies revealed that variations in the phenyl group and a substituted five-member ring are crucial for activity, highlighting the importance of 1,2,4-oxadiazole derivatives in cancer research (Zhang et al., 2005).
Optoelectronic Properties
Thiophene substituted 1,3,4-oxadiazole derivatives have been studied for their photophysical properties, demonstrating their potential in photonic, sensor, and optoelectronic devices. The compounds exhibit higher excited state dipole moments compared to their ground state, indicating increased polarity upon excitation. This characteristic is beneficial for applications in optoelectronics, where materials with variable electronic properties are desired (Naik et al., 2019).
Antimicrobial Activity
Another study focused on derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, revealing their potential as antimicrobial agents. These compounds, after undergoing further chemical modifications, showed significant antibacterial activity. This research underlines the versatility of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents, showcasing their role beyond oncology into infectious disease control (Naganagowda & Petsom, 2011).
Antitubercular and Antimicrobial Properties
Compounds synthesized from 2-(3-chloro-1-benzo[b]thiophen-2-yl)-5-substituted phenyl-1,3,4-oxadiazoles were evaluated for their antimicrobial activity. They demonstrated significant antibacterial and moderate antifungal activities, with some compounds showing even better activity than standard drugs against specific bacterial strains. This research supports the potential of 1,3,4-oxadiazole derivatives as bases for developing new antimicrobial agents (Chawla et al., 2010).
Photoluminescence and Mesomorphic Properties
1,3,4-Oxadiazole derivatives have also been investigated for their mesomorphic and photoluminescent properties, demonstrating their utility in creating new materials for electronic and photonic applications. Certain derivatives exhibited cholesteric mesophases with wide temperature ranges, while others showed nematic and/or smectic A mesophases. These materials' strong blue fluorescence emission and good photoluminescence quantum yields further highlight their potential in optoelectronic applications (Han et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
5-(1-chloroethyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-5(9)8-10-7(11-12-8)6-3-2-4-13-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVRNPSCAPVOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |
CAS RN |
1039967-49-1 |
Source


|
| Record name | 5-(1-chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B2816290.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2816296.png)
![ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2816298.png)
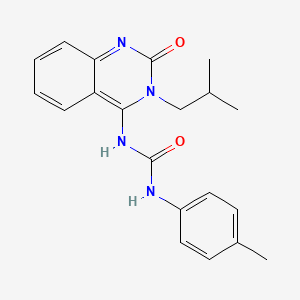

![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2816303.png)
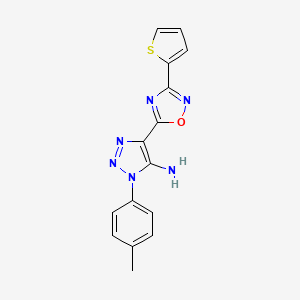
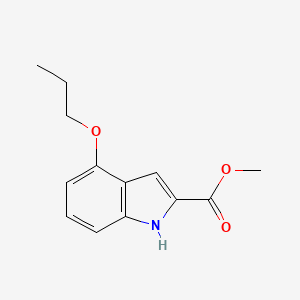
![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816307.png)
